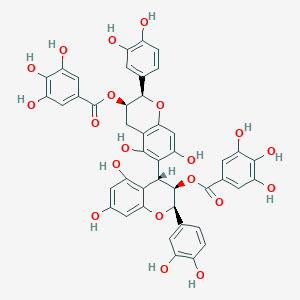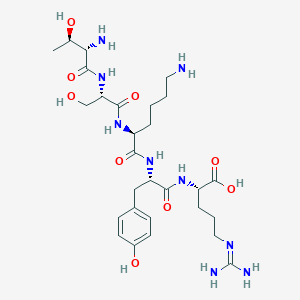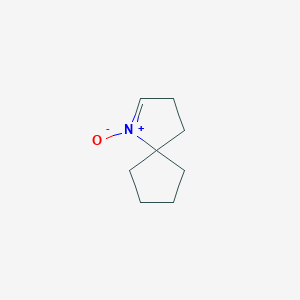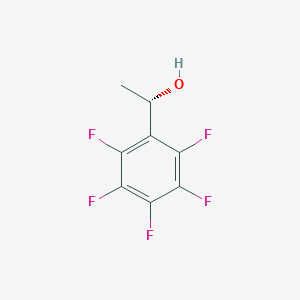
Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-, also known as MitoQ, is a mitochondria-targeted antioxidant that has been extensively studied for its potential therapeutic applications in various diseases. MitoQ has been shown to have a unique mechanism of action and numerous biochemical and physiological effects, making it an exciting area of research in the scientific community.
Wirkmechanismus
Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- is a mitochondria-targeted antioxidant that works by selectively accumulating in the mitochondria, where it can scavenge reactive oxygen species (ROS) and prevent oxidative damage. Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- also has the ability to improve mitochondrial function by reducing oxidative stress and enhancing ATP production.
Biochemical and Physiological Effects:
Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- has been shown to have numerous biochemical and physiological effects, including reducing oxidative stress, improving mitochondrial function, enhancing ATP production, and reducing inflammation. It has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- in lab experiments is its specificity for mitochondria, which allows for targeted delivery and action. However, one limitation is that Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are numerous future directions for research on Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-, including studying its potential therapeutic applications in various diseases, further elucidating its mechanism of action, and developing more efficient synthesis methods. Additionally, there is a need for more clinical trials to determine the safety and efficacy of Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- in humans.
Synthesemethoden
Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- can be synthesized through a multi-step process involving the reaction of 10-phenothiazine with N,N-dimethylformamide dimethyl acetal, followed by the reaction with chloromethylpropyltrimethoxysilane. This results in the formation of Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)-, which can be purified through column chromatography.
Wissenschaftliche Forschungsanwendungen
Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- has been studied extensively for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. It has been shown to have antioxidant and anti-inflammatory properties, as well as the ability to improve mitochondrial function and reduce oxidative stress.
Eigenschaften
CAS-Nummer |
101398-72-5 |
|---|---|
Produktname |
Formamidine, N,N-dimethyl-N'-(3-(10-phenothiazinyl)propyl)- |
Molekularformel |
C18H21N3S |
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
N,N-dimethyl-N'-(3-phenothiazin-10-ylpropyl)methanimidamide |
InChI |
InChI=1S/C18H21N3S/c1-20(2)14-19-12-7-13-21-15-8-3-5-10-17(15)22-18-11-6-4-9-16(18)21/h3-6,8-11,14H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
REVNXYBELUTYOL-UHFFFAOYSA-N |
SMILES |
CN(C)C=NCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Kanonische SMILES |
CN(C)C=NCCCN1C2=CC=CC=C2SC3=CC=CC=C31 |
Andere CAS-Nummern |
101398-72-5 |
Synonyme |
N1,N1-Dimethyl-N2-[3-(10H-phenothiazin-10-yl)propyl]formamidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








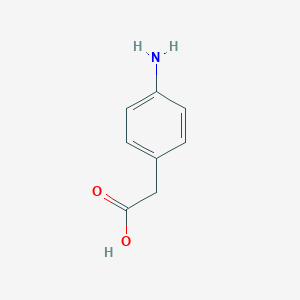

![(3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine](/img/structure/B24477.png)


